molecular formula C23H18ClN5O2 B11467316 3-(4-chlorophenyl)-2-ethyl-7-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

3-(4-chlorophenyl)-2-ethyl-7-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B11467316
M. Wt: 431.9 g/mol
InChI Key: RKABWGAVZKHBNR-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-ethyl-7-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-ethyl-7-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available starting materials. The general synthetic route includes:

    Formation of the pyrazole ring: This step involves the reaction of an appropriate hydrazine derivative with a β-keto ester or diketone under acidic or basic conditions.

    Cyclization to form the pyrido[4,3-e][1,2,4]triazine core: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as phosphorus oxychloride, to form the pyrido[4,3-e][1,2,4]triazine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-ethyl-7-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethoxylated products.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-ethyl-7-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with molecular targets such as enzymes or receptors. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-2-ethyl-7-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the 4-chlorophenyl and 4-methoxyphenyl groups enhances its binding affinity to molecular targets and improves its pharmacokinetic properties.

Properties

Molecular Formula

C23H18ClN5O2

Molecular Weight

431.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-ethyl-11-(4-methoxyphenyl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C23H18ClN5O2/c1-3-18-20(14-4-6-15(24)7-5-14)22-26-25-21-19(29(22)27-18)12-13-28(23(21)30)16-8-10-17(31-2)11-9-16/h4-13H,3H2,1-2H3

InChI Key

RKABWGAVZKHBNR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C(=O)N(C=C3)C4=CC=C(C=C4)OC)N=NC2=C1C5=CC=C(C=C5)Cl

Origin of Product

United States

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